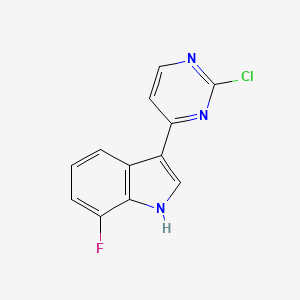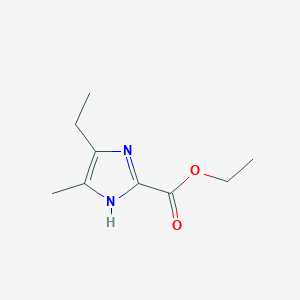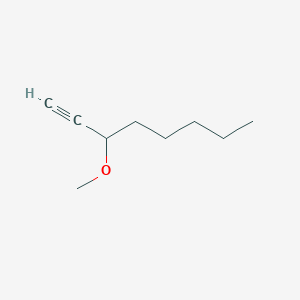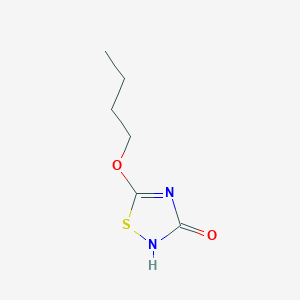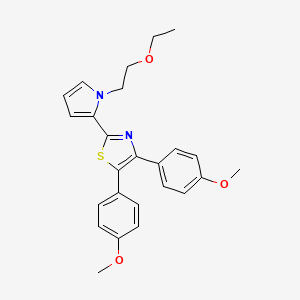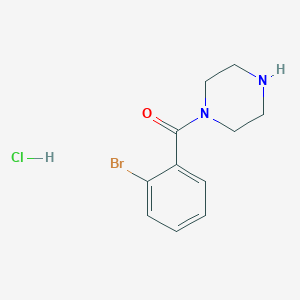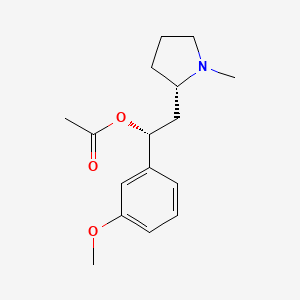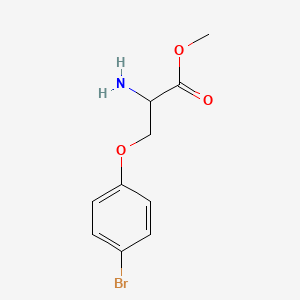
methyl 2-amino-3-(4-bromophenoxy)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-amino-3-(4-bromophenoxy)propanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a bromophenoxy group, and a methyl ester group attached to a propanoate backbone
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of methyl 2-amino-3-(4-bromophenoxy)propanoate typically begins with commercially available starting materials such as 4-bromophenol, methyl acrylate, and ammonia.
Step 1 Formation of 4-bromophenoxyacrylate: 4-bromophenol is reacted with methyl acrylate in the presence of a base such as potassium carbonate to form methyl 3-(4-bromophenoxy)propanoate.
Step 2 Amination: The methyl 3-(4-bromophenoxy)propanoate is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents may also be employed to improve reaction efficiency.
化学反应分析
Types of Reactions
Oxidation: Methyl 2-amino-3-(4-bromophenoxy)propanoate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ester group to an alcohol.
Substitution: The bromine atom in the 4-bromophenoxy group can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as thiols, amines, and halides.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Compounds with substituted phenoxy groups.
科学研究应用
Chemistry
Methyl 2-amino-3-(4-bromophenoxy)propanoate is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives and analogs, which can be further studied for their chemical properties and reactivity.
Biology
In biological research, this compound may be used as a precursor for the synthesis of bioactive molecules. Its derivatives can be tested for potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
The compound and its derivatives may have potential therapeutic applications. Researchers may investigate its effects on biological pathways and its potential as a drug candidate for treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of methyl 2-amino-3-(4-bromophenoxy)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the amino group and the bromophenoxy group allows for specific interactions with these targets, potentially leading to modulation of biological pathways.
相似化合物的比较
Similar Compounds
Methyl 2-amino-3-(4-chlorophenoxy)propanoate: Similar structure with a chlorine atom instead of a bromine atom.
Methyl 2-amino-3-(4-fluorophenoxy)propanoate: Similar structure with a fluorine atom instead of a bromine atom.
Methyl 2-amino-3-(4-methylphenoxy)propanoate: Similar structure with a methyl group instead of a bromine atom.
Uniqueness
Methyl 2-amino-3-(4-bromophenoxy)propanoate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in specific chemical reactions, such as nucleophilic substitution, which may not be as readily achievable with other halogenated analogs.
属性
分子式 |
C10H12BrNO3 |
|---|---|
分子量 |
274.11 g/mol |
IUPAC 名称 |
methyl 2-amino-3-(4-bromophenoxy)propanoate |
InChI |
InChI=1S/C10H12BrNO3/c1-14-10(13)9(12)6-15-8-4-2-7(11)3-5-8/h2-5,9H,6,12H2,1H3 |
InChI 键 |
SLWRNDGFRIWLGR-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(COC1=CC=C(C=C1)Br)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(tert-butyl-dimethyl-silanyloxy)-ethyl]-3-nitro-1H-pyrazole](/img/structure/B8492051.png)

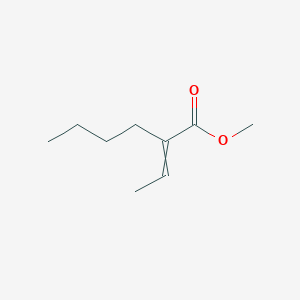
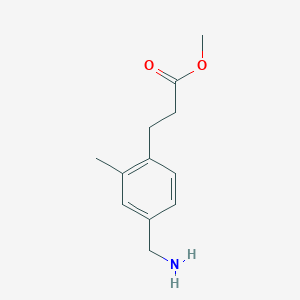
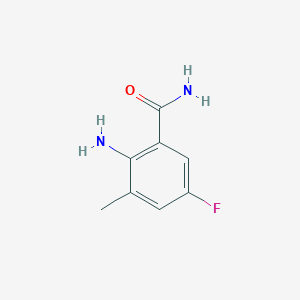
![[4-Methoxy-1-methyl-5-(2-methylbenzoyl)-1H-pyrrol-2-yl]acetic acid](/img/structure/B8492084.png)
